1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine
Description
Substituent Effects on Ring Conformation
- 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carboxylic acid (C~16~H~19~NO~3~): The phenyl group at position 4 introduces steric hindrance, stabilizing a twist-boat conformation .
- Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate (C~47~H~55~N~3~O~5~): Bulky diphenylpropyl substituents force a distorted chair conformation.
Hybridization and Electronic Effects
Structural Comparison Table
| Compound | Molecular Formula | Key Substituents | Conformation | Hybridization (α-C) |
|---|---|---|---|---|
| 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine | C~11~H~20~N~2~O | Cyclopropanecarbonyl, ethyl, amine | Chair | sp³ |
| 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carboxylic acid | C~16~H~19~NO~3~ | Cyclopropanecarbonyl, phenyl | Twist-boat | sp³ |
| Piperidin-2-thione | C~5~H~9~NS | Thione group at C2 | Half-chair | sp² |
The target compound’s chair conformation aligns with derivatives containing sp³ hybridized carbons, while steric effects from larger substituents (e.g., phenyl groups) induce conformational distortions.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H20N2O/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9/h8-10H,2-7,12H2,1H3 |
InChI Key |
FQPREEGHKKSYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Step-by-step process:
-
- Piperidin-4-amine derivatives (e.g., tert-butyl-piperidine-4-yl carbamate)
- Cyclopropanecarbaldehyde or cyclopropanecarboxylic acid derivatives
-
- React cyclopropanecarbaldehyde with tert-butyl-piperidine-4-yl carbamate in an inert solvent like dichloromethane (DCM) or THF.
- Use sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents at ambient temperatures, yielding the corresponding N-alkylated piperidine (compound 23c in the referenced study) with yields around 64%.
-
- Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) to remove the tert-butyl carbamate protecting group, exposing the primary amine.
Acylation with cyclopropanecarboxylic acid derivatives:
- Activate cyclopropanecarboxylic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- React with the free amine to form the amide linkage, yielding the target compound.
- Coupling yields are high (~98%), with reductive amination yielding approximately 64%.
- The process is modular, allowing variation in substituents and protecting groups.
Cyclopropanation of Aromatic Precursors
Overview:
This approach involves synthesizing the cyclopropane ring via cyclopropanation of aromatic precursors, followed by functional group manipulations to introduce the amino and carbonyl functionalities.
Key steps:
Preparation of substituted styrene derivatives:
- React 3,4-difluorobenzaldehyde with phosphonium salts (e.g., methyltriphenylphosphonium bromide) in the presence of a base like DBU to generate 3,4-difluorostyrene.
-
- Use a transition metal catalyst such as ruthenium(II) dimer complex with chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine).
- Add ethyl diazoacetate to form the cyclopropane ring via carbene transfer, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.
Hydrolysis and functionalization:
- Hydrolyze the ester to obtain the corresponding acid, then convert to amide or amine derivatives through standard amidation or reduction protocols.
- The cyclopropanation step yields around 45-60%.
- The process allows for stereocontrol and functional group diversity, facilitating further modifications.
Multi-step Synthesis via Aromatic Precursors and Chloride Intermediates
Overview:
This method involves constructing the cyclopropane ring on aromatic systems via halogenation and subsequent cyclopropanation, followed by amination.
Procedure:
Formation of aromatic intermediates:
- React 3,4-difluorobenzaldehyde with malonic acid derivatives in the presence of pyridine and piperidine to produce α,β-unsaturated acids.
-
- Use thionyl chloride to transform acids into acyl chlorides.
-
- Employ diazo compounds (e.g., ethyl diazoacetate) in the presence of ruthenium catalysts to generate cyclopropane derivatives.
-
- Convert the acid to amides, then reduce or aminize to obtain the amino derivatives.
-
- Introduce the ethyl group on the piperidine nitrogen via alkylation with ethyl halides or via reductive amination.
- The overall process is adaptable for various substitutions, with yields depending on the specific steps but generally ranging from 45-70%.
Alternative Route via Nucleophilic Substitution and Cross-Coupling
Overview:
This pathway leverages modern cross-coupling techniques such as Suzuki or Buchwald-Hartwig reactions to assemble the molecule from simpler fragments.
Key steps:
Preparation of cyclopropane-containing fragments:
- Synthesize halogenated cyclopropane derivatives.
Coupling with amino-piperidine derivatives:
- Use palladium-catalyzed cross-coupling reactions to attach the cyclopropane fragment to the piperidine ring.
-
- Introduce the ethyl group on the nitrogen via alkylation or reductive amination.
- These methods are highly versatile, with yields often exceeding 60%, and are suitable for complex molecule assembly.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yields | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination + Amidation | Cyclopropanecarbaldehyde, EDC, HOBt, TFA | Reductive amination, Boc deprotection, amidation | 64-98% | High selectivity, modular | Multi-step, requires protection/deprotection |
| Cyclopropanation of Aromatic Precursors | Phosphonium salts, Ruthenium catalysts, Ethyl diazoacetate | Cyclopropanation, hydrolysis, functionalization | 45-60% | Stereocontrol, diversity | Catalyst sensitivity, multi-step |
| Aromatic Chloride Intermediate | Malonic acid derivatives, Thionyl chloride, Diazo compounds | Chlorination, cyclopropanation, amination | 45-70% | Versatile, scalable | Multiple steps, reagent-sensitive |
| Cross-Coupling Strategies | Halogenated cyclopropanes, Pd catalysts | Cross-coupling, alkylation | >60% | Efficient, adaptable | Requires complex catalysts |
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and inferred properties of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine with analogs:
Biological Activity
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine (CCEP) is a chemical compound notable for its unique cyclopropanecarbonyl group, which contributes to its potential biological activities. This compound is classified under amines and piperidines, and its hydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. This article reviews the biological activity of CCEP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of CCEP is C₁₁H₁₅N₂O, with a molar mass of 232.75 g/mol. The structure features a cyclopropanecarbonyl group attached to a piperidine ring at the 3-position, along with an amine functional group at the 4-position. The presence of the cyclopropanecarbonyl moiety is believed to confer distinct biological activities compared to other piperidine derivatives.
Pharmacological Activities
Preliminary studies indicate that CCEP exhibits several pharmacological activities, particularly in the context of neurological disorders and receptor interactions:
- Neurotransmitter Interaction: CCEP may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.
- Binding Affinity: Interaction studies have shown that CCEP has binding affinities with various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Potential modulation of serotonin and dopamine systems |
| Binding Affinity | Interacts with multiple receptor types |
| Therapeutic Potential | Candidate for neurological disorder treatments |
The exact mechanism by which CCEP exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interactions with neurotransmitter receptors lead to alterations in signaling pathways that regulate mood and behavior.
- Receptor Modulation: By binding to specific receptors, CCEP may enhance or inhibit neurotransmitter activity.
- Signal Transduction: The compound may influence downstream signaling pathways associated with mood regulation and cognitive function.
Case Studies
While comprehensive clinical data on CCEP is limited, several studies have explored similar compounds with related structures:
- Study on Piperidine Derivatives: Research has shown that piperidine derivatives can exhibit significant antidepressant effects through serotonin receptor modulation. These findings suggest that CCEP may share similar therapeutic properties.
- Neuropharmacological Assessment: In animal models, compounds structurally similar to CCEP demonstrated anxiolytic effects, indicating a potential for further exploration in anxiety-related disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of CCEP, it is essential to compare it with other compounds sharing structural similarities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Aminomethyl)-1-ethylpiperidin-4-amine | Piperidine derivative | Exhibits similar amine properties; lacks cyclopropane |
| 1-(3,4-Dichlorophenyl)-3-methylpiperidin-4-amine | Piperidine derivative | Known for potent analgesic effects |
| 1-(2-Methylphenyl)-3-piperidinamine | Substituted piperidine | Exhibits selective serotonin reuptake inhibition |
The unique cyclopropanecarbonyl moiety in CCEP distinguishes it from these derivatives, potentially leading to distinct biological activities.
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic efficacy of CCEP. Key research areas include:
- Pharmacokinetics and Pharmacodynamics: Understanding how CCEP behaves in biological systems will be crucial for evaluating its therapeutic potential.
- Clinical Trials: Conducting clinical trials will provide insights into the safety and efficacy of CCEP in humans.
- Structural Modifications: Investigating how modifications to the cyclopropanecarbonyl group affect biological activity could lead to the development of more potent derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
